molecular formula C5H10O3 B13354342 rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol

rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol

Cat. No.: B13354342
M. Wt: 118.13 g/mol
InChI Key: VJQHBDZGUIWTQN-CRCLSJGQSA-N
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Description

rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol: is a chiral diol compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the reduction of corresponding ketones or aldehydes using chiral reducing agents. Another approach involves the use of enzymatic resolution techniques to separate the desired enantiomer from a racemic mixture.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or biocatalytic methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it useful in the preparation of enantiomerically pure compounds.

Biology: This compound can be used in the study of enzyme mechanisms and stereoselective biochemical processes. It may also serve as a substrate or inhibitor in various enzymatic reactions.

Medicine: In pharmaceuticals, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral properties are particularly valuable in the development of drugs with specific stereochemical requirements.

Industry: In the materials science field, this compound can be used in the production of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • rel-(3R,4S)-3-Ethoxypiperidin-4-ol
  • rel-(3R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid
  • rel-(3R,4S)-3-Methoxy-4-methylpiperidine

Comparison: Compared to these similar compounds, rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol is unique due to its tetrahydrofuran ring structure and specific stereochemistry. This uniqueness can result in different reactivity and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3R,4S)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

VJQHBDZGUIWTQN-CRCLSJGQSA-N

Isomeric SMILES

C[C@]1(COC[C@@H]1O)O

Canonical SMILES

CC1(COCC1O)O

Origin of Product

United States

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